molecular formula C14H11BrO2 B3183445 2-(4-Bromophenyl)-2-phenylacetic acid CAS No. 21771-89-1

2-(4-Bromophenyl)-2-phenylacetic acid

Cat. No. B3183445
CAS RN: 21771-89-1
M. Wt: 291.14 g/mol
InChI Key: YNCBITWCPFWJJG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-phenylacetic acid is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-2-phenylacetic acid can be achieved through various methods. One such method involves the selective bromination of 2-methyl-2-phenylpropanoic acid on an aqueous medium to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid . Another method involves the Suzuki–Miyaura reaction, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 2-(4-Bromophenyl)-2-phenylacetic acid is C10H11BrO2 . The InChIKey, a unique identifier for chemical substances, is QOWSWEBLNVACCL-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromophenylacetic acid, a related compound, has been shown to react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . It’s also known to form hydrazone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-2-phenylacetic acid include a melting point of 122-124°C, a predicted boiling point of 334.2±17.0 °C, and a predicted density of 1.456±0.06 g/cm3 .

Scientific Research Applications

Reactivity and Structural Properties

  • Comparative DFT Study: A study conducted by Srivastava et al. (2015) compared the reactivity and structural properties of halogenated phenylacetic acids, including 2-(4-bromophenyl)-2-phenylacetic acid. The research provided insights into the molecule's reactivity, acidity, and vibrational spectra, demonstrating its potential in various chemical applications (Srivastava et al., 2015).

Metabolic Pathways and Biomedical Research

  • Metabolism Studies: Kanamori et al. (2002) studied the metabolism of related compounds in rats, identifying various metabolites, which provides a basis for understanding how related compounds like 2-(4-bromophenyl)-2-phenylacetic acid might be metabolized in biological systems (Kanamori et al., 2002).

Chemical Synthesis

  • Synthesis of Key Intermediates: Research by Zhang Yi-fan (2010) showcased the synthesis of related compounds using phenylacetic acid, demonstrating the role of 2-(4-bromophenyl)-2-phenylacetic acid in synthesizing important pharmaceutical intermediates (Zhang Yi-fan, 2010).

Crystal Structure Analysis

  • Crystallography of Related Compounds: A study by Guzei et al. (2010) on a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, revealed detailed crystal structure information, which is vital for understanding the physical and chemical properties of similar compounds like 2-(4-bromophenyl)-2-phenylacetic acid (Guzei et al., 2010).

Antimicrobial Activity

  • Preparation of Derivatives with Antimicrobial Activity: Bedair et al. (2006) explored the synthesis of derivatives from phenylacetic acids, including antimicrobial applications. This highlights the potential of 2-(4-bromophenyl)-2-phenylacetic acid derivatives in medicinal chemistry (Bedair et al., 2006).

Electrocatalytic Applications

  • Electrocatalytic Behaviors: Khoshro et al. (2014) investigated the use of cobalt Schiff base complexes for the electrosynthesis of 2-phenylacetic acid, which implies potential electrocatalytic applications for related compounds like 2-(4-bromophenyl)-2-phenylacetic acid (Khoshro et al., 2014).

Green Chemistry Applications

  • Ionic Liquid Media Synthesis: Shahvelayati et al. (2017) described a green chemistry approach involving ionic liquids for synthesizing derivatives of phenylacetic acid, showcasing an environmentally friendly method relevant to 2-(4-bromophenyl)-2-phenylacetic acid (Shahvelayati et al., 2017).

Pharmaceutical Synthesis

  • Key Intermediate in Drug Synthesis: Salman et al. (2002) detailed an efficient synthesis method for an important intermediate used in pharmaceuticals, highlighting the potential role of similar compounds like 2-(4-bromophenyl)-2-phenylacetic acid in drug synthesis (Salman et al., 2002).

properties

IUPAC Name

2-(4-bromophenyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBITWCPFWJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296136
Record name 4-Bromo-α-phenylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-phenylacetic acid

CAS RN

21771-89-1
Record name 4-Bromo-α-phenylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21771-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-phenylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of compound 52 (5.27 g, 19.15 mmol) in acetone (60 mL) cooled to −10° C. was added Jones Reagent (2.93 mL, 2.5 M solution) drop wise. Isopropyl alcohol was then added until the reaction mixture turned green. The mixture was filtered through Celite, diluted with ethyl acetate and washed with NaOH. The organic layer was discarded and the aqueous layer was acidified with 1M HCl to pH 1 and further extracted with ethyl acetate. The combined organics were dried over Na2SO4, filtered and concentrated to afford 2-(4-bromophenyl)-2-phenylacetic acid 53 (2 g, 36%) as a beige solid.
Name
compound 52
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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